molecular formula C17H14Cl2N2O4 B14144288 2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide CAS No. 459150-18-6

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Cat. No.: B14144288
CAS No.: 459150-18-6
M. Wt: 381.2 g/mol
InChI Key: UXXQFUHSXRXCPI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group and a hexahydro-methanoisoindolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent under basic conditions.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the hexahydro-methanoisoindolyl structure.

    Coupling: The final step involves coupling the dichlorophenoxy intermediate with the hexahydro-methanoisoindolyl moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials or chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.

    N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide: Another compound with a similar core structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and hexahydro-methanoisoindolyl moieties. This unique structure may confer specific properties and applications not shared by similar compounds.

Properties

CAS No.

459150-18-6

Molecular Formula

C17H14Cl2N2O4

Molecular Weight

381.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide

InChI

InChI=1S/C17H14Cl2N2O4/c18-10-3-4-12(11(19)6-10)25-7-13(22)20-21-16(23)14-8-1-2-9(5-8)15(14)17(21)24/h1-4,6,8-9,14-15H,5,7H2,(H,20,22)

InChI Key

UXXQFUHSXRXCPI-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)COC4=C(C=C(C=C4)Cl)Cl

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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